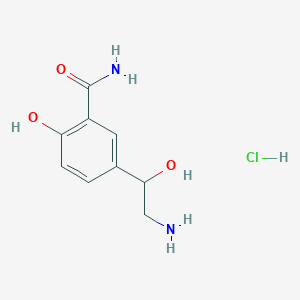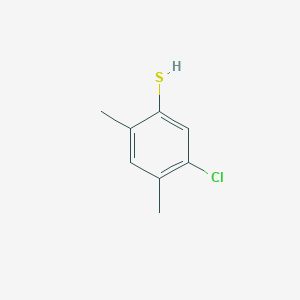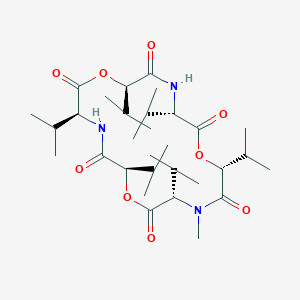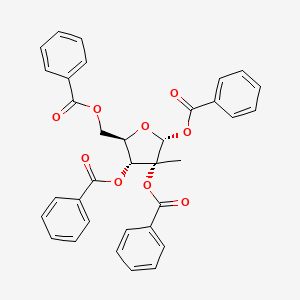
Tetrabenzoato de 2-C-metil-alfa-D-ribofuranosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is a chemical compound with the molecular formula C34H28O9 and a molecular weight of 580.58 g/mol . It is a derivative of ribofuranose, a type of sugar, and is characterized by the presence of four benzoate groups attached to the ribofuranose ring. This compound is used in various chemical and biological research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
2-C-Methyl-alpha-D-riboFuranose tetrabenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of carbohydrate metabolism and as a probe to investigate enzyme-substrate interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate typically involves the protection of hydroxyl groups in ribofuranose followed by the introduction of benzoate groups. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of ribofuranose are protected using suitable protecting groups such as acetyl or benzyl groups.
Introduction of Methyl Group: A methyl group is introduced at the 2-C position of the ribofuranose ring through methylation reactions.
Benzoate Esterification: The protected ribofuranose is then subjected to esterification with benzoic acid or its derivatives to form the tetrabenzoate ester.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Methylation: Large quantities of ribofuranose are protected and methylated using automated reactors.
Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-C-Methyl-alpha-D-riboFuranose tetrabenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove benzoate groups or to reduce other functional groups present in the molecule.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may result in the formation of alcohols or alkanes .
Mecanismo De Acción
The mechanism of action of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in carbohydrate metabolism. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
2-C-Methyl-D-riboFuranose: Lacks the benzoate groups and has different chemical properties.
D-Ribofuranose tetrabenzoate: Does not have the methyl group at the 2-C position.
2-C-Methyl-D-riboFuranose triacetate: Contains acetate groups instead of benzoate groups.
Uniqueness
2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is unique due to the presence of both the methyl group at the 2-C position and the four benzoate groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZSLTLDMBDKOU-GDTAYWNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


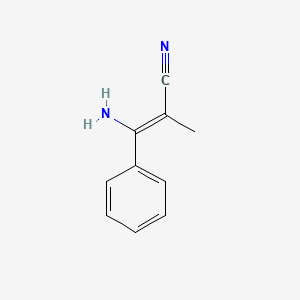
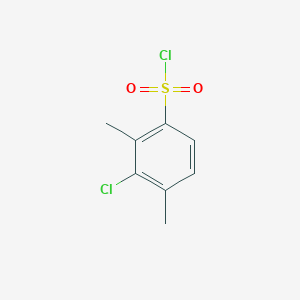
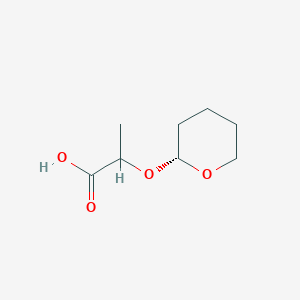
![7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1145360.png)
